[(4-Chlorophenyl)methyl][2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride
CAS No.: 105479-11-6
Cat. No.: VC4812815
Molecular Formula: C13H21Cl3N2
Molecular Weight: 311.68
* For research use only. Not for human or veterinary use.
![[(4-Chlorophenyl)methyl][2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride - 105479-11-6](/images/structure/VC4812815.png)
Specification
CAS No. | 105479-11-6 |
---|---|
Molecular Formula | C13H21Cl3N2 |
Molecular Weight | 311.68 |
IUPAC Name | N-[(4-chlorophenyl)methyl]-2-pyrrolidin-1-ylethanamine;dihydrochloride |
Standard InChI | InChI=1S/C13H19ClN2.2ClH/c14-13-5-3-12(4-6-13)11-15-7-10-16-8-1-2-9-16;;/h3-6,15H,1-2,7-11H2;2*1H |
Standard InChI Key | ZQIYFXWOMKTQCJ-UHFFFAOYSA-N |
SMILES | C1CCN(C1)CCNCC2=CC=C(C=C2)Cl.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Formula
The compound is systematically named 1-(4-chlorophenyl)-N-methyl-2-(pyrrolidin-1-yl)ethan-1-amine dihydrochloride according to IUPAC guidelines . Its molecular formula is C₁₃H₁₉ClN₂·2HCl, with a molecular weight of 311.68 g/mol . The dihydrochloride salt form enhances solubility in aqueous media, a critical feature for in vitro and in vivo studies.
Structural Features
The molecule comprises a 4-chlorophenyl group linked to an ethylamine backbone, where the amine nitrogen is substituted with a methyl group and a pyrrolidin-1-yl moiety. The pyrrolidine ring introduces conformational rigidity, potentially influencing binding affinity to biological targets . The crystal structure of analogous compounds suggests that the chlorophenyl group engages in π-π stacking interactions, while the protonated amine forms hydrogen bonds with counterions .
Table 1: Key Structural and Identifiers
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis protocol for this compound is disclosed in the reviewed literature, analogous arylalkylamine derivatives are typically synthesized via reductive amination or nucleophilic substitution. For example, a patent (WO2009057133A2) describes the synthesis of a structurally related piperazinyl ethoxy acetic acid derivative using a multi-step process involving:
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Alkylation of 4-chlorobenzyl chloride with a secondary amine.
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Coupling with a pyrrolidine-containing intermediate via a spacer group .
Adapting this methodology, the target compound could be synthesized by reacting 4-chlorobenzyl chloride with 2-(pyrrolidin-1-yl)ethylamine, followed by methylation and salt formation with hydrochloric acid .
Purification and Characterization
Purification is typically achieved via recrystallization from ethanol/water mixtures, yielding the dihydrochloride salt as a white crystalline solid . Characterization methods include:
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the presence of the chlorophenyl (δ 7.2–7.4 ppm), pyrrolidine (δ 2.5–3.0 ppm), and methylamine (δ 2.3 ppm) groups .
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High-Resolution Mass Spectrometry (HRMS): Peaks at m/z 255.12 (M+H⁺ for free base) and 311.68 (M+2HCl) align with theoretical values .
Physicochemical Properties
Solubility and Stability
The dihydrochloride salt exhibits high solubility in water (>50 mg/mL) and moderate solubility in polar organic solvents like methanol and DMSO . The compound is stable under ambient conditions but may degrade under prolonged exposure to light or moisture, necessitating storage at 2–8°C in airtight containers .
Spectroscopic Data
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UV-Vis: Absorption maxima at 265 nm (ε = 1,200 L·mol⁻¹·cm⁻¹) correlate with the chlorophenyl chromophore .
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Infrared (IR): Stretching vibrations at 750 cm⁻¹ (C-Cl), 1,250 cm⁻¹ (C-N), and 3,400 cm⁻¹ (N-H) confirm functional groups .
Biological Activity and Applications
Biochemical Interactions
Molecular docking simulations predict that the chlorophenyl group binds to hydrophobic pockets of neurotransmitter receptors, while the protonated amine forms ionic interactions with aspartate residues . These interactions are critical for receptor activation or inhibition, depending on the scaffold .
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